7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide
CAS No.: 924859-45-0
Cat. No.: VC7162774
Molecular Formula: C11H14O3S
Molecular Weight: 226.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924859-45-0 |
|---|---|
| Molecular Formula | C11H14O3S |
| Molecular Weight | 226.29 |
| IUPAC Name | 7-methyl-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol |
| Standard InChI | InChI=1S/C11H14O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7,10,12H,2-3,6H2,1H3 |
| Standard InChI Key | ATXCOEMGBKEFOQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)S(=O)(=O)CCCC2O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-hydroxy-7-methyl-2,3,4,5-tetrahydrobenzo[b]thiepine 1,1-dioxide, reflecting its bicyclic structure comprising a benzene ring fused to a seven-membered thiepine ring. The sulfone group () at the 1-position and the hydroxyl group at the 5-position are critical substituents influencing its polarity and reactivity . The molecular formula corresponds to a monoisotopic mass of 226.0664 Da, as calculated from its elemental composition .
Table 1: Key identifiers of 7-methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide
| Property | Value |
|---|---|
| CAS Registry Number | 924859-45-0 |
| MDL Number | MFCD09283623 |
| Molecular Formula | |
| Molecular Weight | 226.3 g/mol |
| SMILES Notation | CC1=CC2=C(C=C1)S(=O)(=O)CCCC2O |
| Purity | 95% |
Structural Features and Stereochemistry
Synthesis and Manufacturing
Purification and Quality Control
The compound is commercially available at 95% purity, indicating chromatographic purification (e.g., silica gel column chromatography or preparative HPLC) is employed during manufacturing . Analytical techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity and purity.
Physicochemical Properties
Solubility and Stability
Limited experimental data are available, but the presence of a polar sulfone group and hydroxyl group suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide or methanol) and limited solubility in nonpolar solvents like hexane . The sulfone moiety enhances thermal stability compared to thioether analogs, reducing susceptibility to oxidative degradation .
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Strong absorption bands near 1150–1300 cm and 1320–1440 cm are expected for the sulfone group () . The hydroxyl group would exhibit a broad stretch around 3200–3600 cm.
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Mass Spectrometry: The molecular ion peak at m/z 226.0664 corresponds to the protonated form (). Fragment ions likely arise from cleavage of the sulfone group or dehydration of the hydroxyl moiety .
Applications in Organic and Medicinal Chemistry
Building Block for Heterocyclic Synthesis
The compound’s rigid bicyclic framework makes it a precursor for synthesizing polycyclic systems via ring-opening or cross-coupling reactions. For example, the sulfone group can act as a leaving group in nucleophilic substitution reactions, enabling functionalization at the sulfur position .
Research Gaps and Future Directions
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Stereochemical Resolution: Investigation into enantioselective synthesis or chiral separation methods would clarify the compound’s stereochemical properties.
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Reactivity Profiling: Systematic studies on its behavior in common organic reactions (e.g., oxidations, reductions) are needed to expand utility in synthesis.
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Biological Screening: Collaboration with pharmacological researchers could uncover therapeutic applications.
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